(3E)-3-[(3,4-dichlorophenyl)methylidene]-4H-chromen-4-ol
Overview
Description
(3E)-3-[(3,4-dichlorophenyl)methylidene]-4H-chromen-4-ol is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromen-4-ol core with a (3,4-dichlorophenyl)methylidene substituent at the 3-position, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(3,4-dichlorophenyl)methylidene]-4H-chromen-4-ol typically involves the condensation of 3,4-dichlorobenzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the chromene ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(3,4-dichlorophenyl)methylidene]-4H-chromen-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromen-4-ol core can be oxidized to form a ketone.
Reduction: The (3,4-dichlorophenyl)methylidene group can be reduced to form the corresponding alkane.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: The major product is the corresponding chromen-4-one.
Reduction: The major product is the reduced chromene with a (3,4-dichlorophenyl)methyl group.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest it may have anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (3E)-3-[(3,4-dichlorophenyl)methylidene]-4H-chromen-4-ol involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and targets can vary depending on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-[(3,4-dichlorophenyl)methylidene]-2H-chromen-2-ol
- (3E)-3-[(3,4-dichlorophenyl)methylidene]-4H-chromen-4-one
Uniqueness
(3E)-3-[(3,4-dichlorophenyl)methylidene]-4H-chromen-4-ol is unique due to the presence of both the chromen-4-ol core and the (3,4-dichlorophenyl)methylidene substituent. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For instance, the hydroxyl group in the chromen-4-ol core can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Properties
IUPAC Name |
(3E)-3-[(3,4-dichlorophenyl)methylidene]-4H-chromen-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c17-13-6-5-10(8-14(13)18)7-11-9-20-15-4-2-1-3-12(15)16(11)19/h1-8,16,19H,9H2/b11-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQAGDYANRZHJS-YRNVUSSQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(C3=CC=CC=C3O1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=C(C=C2)Cl)Cl)/C(C3=CC=CC=C3O1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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